

Ecotoxicological Profile of Fluopyram on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fluopyram**

Cat. No.: **B1672901**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluopyram, a broad-spectrum fungicide and nematicide, functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[\[1\]](#)[\[2\]](#) While effective against target pests, its impact on non-target organisms is a crucial aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the ecotoxicological profile of **fluopyram**, summarizing key toxicity data, detailing experimental protocols for cited studies, and visualizing associated signaling pathways and workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the potential environmental effects of this compound.

Mechanism of Action

Fluopyram's primary mode of action is the inhibition of succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain.[\[1\]](#)[\[2\]](#) This enzyme is responsible for the oxidation of succinate to fumarate in the Krebs cycle and the transfer of electrons to the ubiquinone pool. By blocking this crucial step, **fluopyram** disrupts cellular respiration and energy production, leading to cell death in susceptible organisms.[\[3\]](#)

Ecotoxicological Data on Non-Target Organisms

The following tables summarize the quantitative ecotoxicological data for **fluopyram** on various non-target organisms.

Aquatic Organisms

Species	Endpoint	Value (mg/L)	Exposure Duration	Reference
Fish				
Oncorhynchus mykiss (Rainbow Trout)	LC50	>10	96 hours	[2]
Cyprinus carpio (Common Carp)	LC50	>10	96 hours	[2]
Invertebrates				
Daphnia magna (Water Flea)	EC50 (Immobilisation)	>10	48 hours	[4][5]
Artemia salina	LC50	1.021	-	[6][7][8]
Algae				
Pseudokirchneriea subcapitata	ErC50 (Growth Rate)	6.0	96 hours	
Pseudokirchneriea subcapitata	EbC50 (Biomass)	4.3	96 hours	
Navicula pelliculosa	ErC50 (Growth Rate)	9.6	96 hours	
Navicula pelliculosa	EbC50 (Biomass)	6.1	96 hours	
Anabaena flos-aquae	ErC50, EbC50	>9.69	96 hours	
Skeletonema costatum	ErC50, EbC50	>1.13	96 hours	
Aquatic Plants				
Lemna gibba (Duckweed)	EC50	2.6	7 days	

Terrestrial Organisms

Species	Endpoint	Value	Exposure Duration	Reference
<hr/>				
Birds				
<hr/>				
Colinus virginianus (Bobwhite Quail)	LD50 (oral)	>2000 mg/kg bw	-	[9]
<hr/>				
<hr/>				
Mammals				
Rat	LD50 (oral)	>2000 mg/kg bw	-	[9]
Rat	LD50 (dermal)	>2000 mg/kg bw	-	[9]
Rat	LC50 (inhalation)	>5.1 mg/L	4 hours	[9]
<hr/>				
<hr/>				
Invertebrates				
Apis mellifera (Honeybee)	LD50 (oral)	3.368 µ g/bee	-	[10]
Apis mellifera (Honeybee)	LC50 (oral)	1.389 mg a.i./mL	96 hours	
Eisenia fetida (Earthworm)	LC50	>1000 mg/kg soil	14 days	[11]
<hr/>				

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the ecotoxicological data tables. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

- Test Organism: *Oncorhynchus mykiss* (Rainbow Trout) or other suitable species.
- Test Type: Semi-static (daily renewal of test solutions).

- Exposure Duration: 96 hours.
- Test Concentrations: A geometric series of at least five concentrations and a control. A limit test at 100 mg/L may be performed if low toxicity is expected.
- Test Conditions:
 - Temperature: 12-16°C for rainbow trout.
 - pH: 6.0-8.5.
 - Dissolved Oxygen: >60% of air saturation value.
 - Loading Rate: Not to exceed 0.8 g of fish per liter of test solution.
- Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
- Endpoint: The LC50 (the concentration estimated to cause mortality in 50% of the test fish) is calculated at 96 hours.
- Test Organism: Daphnia magna, less than 24 hours old.
- Test Type: Static or semi-static.
- Exposure Duration: 48 hours.
- Test Concentrations: At least five concentrations in a geometric series and a control. A limit test at 100 mg/L may be performed. *[12] Test Conditions:
 - Temperature: $20 \pm 1^{\circ}\text{C}$.
 - pH: 6.0-9.0.
 - Water Hardness: e.g., M4 medium.
 - Photoperiod: 16 hours light, 8 hours dark.
- Observations: Immobilisation (inability to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours. *[13][14] Endpoint: The EC50 (the concentration estimated to

cause immobilisation in 50% of the daphnids) is calculated at 48 hours.

[4]##### 3.1.3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

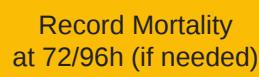
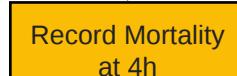
- Test Organism: *Pseudokirchneriella subcapitata* or other suitable species.
- Test Type: Static.
- Exposure Duration: 72 hours.
- Test Concentrations: At least five concentrations in a geometric series and a control.
- Test Conditions:
 - Temperature: 21-24°C.
 - Light: Continuous, uniform illumination.
 - Growth Medium: e.g., OECD TG 201 medium. *[15] Observations: Algal biomass is measured at least daily (e.g., by cell counts or fluorescence).
- Endpoints:
 - ErC50: The concentration causing a 50% inhibition of the average specific growth rate.
 - EbC50: The concentration causing a 50% reduction in biomass at the end of the test.

Terrestrial Toxicity Testing

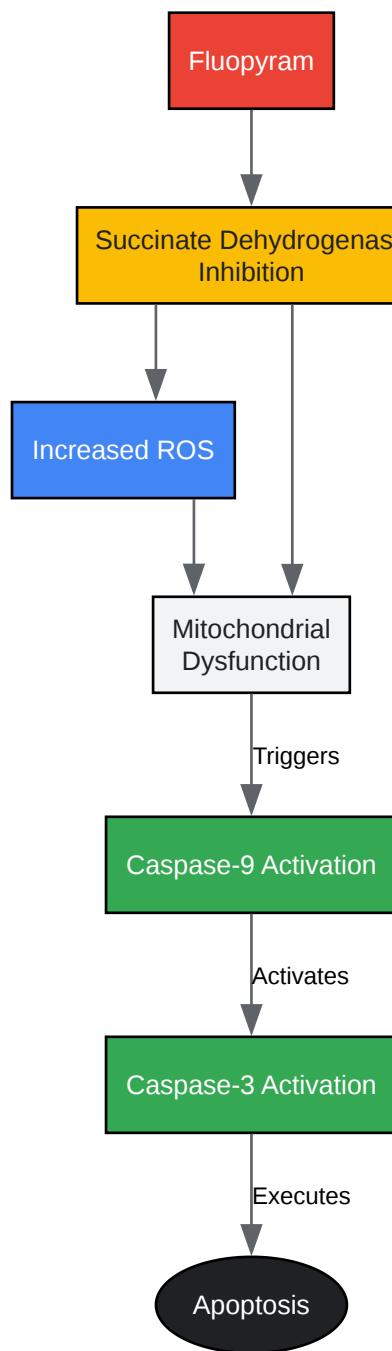
- Test Organism: *Colinus virginianus* (Bobwhite Quail) or other suitable species.
- Administration: Single oral dose (gavage or capsule).
- Observation Period: At least 14 days.
- Dose Levels: A limit test at 2000 mg/kg body weight is often conducted. For a definitive test, a range of dose levels is used.

- Observations: Mortality, clinical signs of toxicity, and body weight changes are recorded.
- Endpoint: The LD50 (the dose estimated to be lethal to 50% of the test birds) is calculated.
- Test Organism: *Apis mellifera* (adult worker honeybees).
- Administration: Bees are fed a sucrose solution containing the test substance for a defined period. * Exposure Duration: Typically 48 to 96 hours.
- Dose Levels: At least five doses in a geometric series and a control.
- Test Conditions:
 - Temperature: $25 \pm 2^\circ\text{C}$.
 - Feeding: 50% (w/v) sucrose solution. * Observations: Mortality and any behavioral abnormalities are recorded at 4, 24, 48, 72, and 96 hours.
- Endpoint: The LD50 (the dose in μg of active substance per bee that is lethal to 50% of the bees) is calculated.

Workflow for Honeybee Acute Oral Toxicity Test (OECD 213)



Preparation

Exposure



Observation & Data Collection

Data Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. rvs.rivm.nl [rvs.rivm.nl]
- 3. Mode of action of fluopyram in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening of fluopyram-based formulation toxicity in non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. Acute oral toxicity, apoptosis, and immune response in nurse bees (*Apis mellifera*) induced by flupyradifurone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. oecd.org [oecd.org]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. swedenwaterresearch.se [swedenwaterresearch.se]
- To cite this document: BenchChem. [Ecotoxicological Profile of Fluopyram on Non-Target Organisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672901#ecotoxicological-profile-of-fluopyram-on-non-target-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com